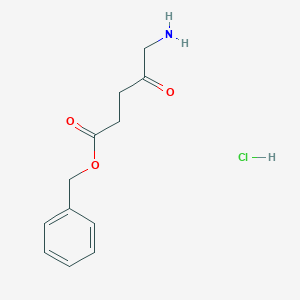
5-Ethoxy-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 and is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Ethoxy-1H-indole-3-carbaldehyde is1S/C11H11NO2/c1-2-14-9-3-4-11-10 (5-9)8 (7-13)6-12-11/h3-7,12H,2H2,1H3 . This indicates the presence of an ethoxy group attached to the 5th carbon of the indole ring and a carbaldehyde group attached to the 3rd carbon . Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde, are known to be involved in multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
5-Ethoxy-1H-indole-3-carbaldehyde is a solid at room temperature . It has a predicted boiling point of 381.8±22.0 °C and a predicted density of 1.228±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Classification of Indoles
Indoles, including 5-Ethoxy-1H-indole-3-carbaldehyde, are of significant interest in organic chemistry due to their presence in numerous natural products and their diverse range of biological activities. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, classifying the methods into nine types based on the bond formation in the indole ring. This classification aids in understanding the synthetic strategies towards indoles, which could be applied to synthesize specific indole derivatives like 5-Ethoxy-1H-indole-3-carbaldehyde for targeted applications (Taber & Tirunahari, 2011).
Conversion of Biomass to Value-Added Chemicals
Chernyshev, Kravchenko, and Ananikov (2017) discuss the transformation of plant biomass into furan derivatives, highlighting the potential of such compounds in generating sustainable materials and fuels. Although 5-Ethoxy-1H-indole-3-carbaldehyde is not directly mentioned, the discussion on furan derivatives outlines the importance of exploring indole derivatives for sustainable chemistry applications (Chernyshev et al., 2017).
Role of Indole Derivatives in Plant and Human Health
Paredes et al. (2009) review the presence and role of melatonin, an indole derivative, in plants, suggesting the wide-ranging implications of indoles in biological systems. This indicates potential research avenues for 5-Ethoxy-1H-indole-3-carbaldehyde in understanding plant physiology or growth promotion (Paredes et al., 2009).
Advanced Materials and Polymers
Thoma et al. (2020) explore the use of hydroxymethylfurfural (HMF) derivatives in the production of adhesives, highlighting the role of such compounds in creating bio-based materials. The discussion points to the potential of derivatives like 5-Ethoxy-1H-indole-3-carbaldehyde in the development of new materials and polymers (Thoma et al., 2020).
Biodegradation and Environmental Impact
Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates, shedding light on the degradation processes and environmental impact of organic compounds. This review underscores the importance of studying the biodegradation pathways and environmental behavior of indole derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde (Ying et al., 2002).
Safety And Hazards
The safety information available indicates that 5-Ethoxy-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .
Orientations Futures
Propriétés
IUPAC Name |
5-ethoxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZSIQZGXBEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406464 |
Source


|
| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1H-indole-3-carbaldehyde | |
CAS RN |
169789-47-3 |
Source


|
| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
acetic acid](/img/structure/B112011.png)









